Ono-AE3-240

Description

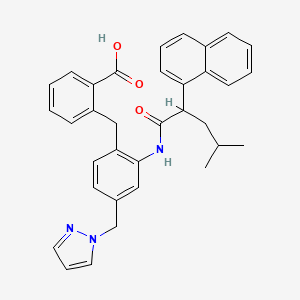

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H33N3O3 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

2-[[2-[(4-methyl-2-naphthalen-1-ylpentanoyl)amino]-4-(pyrazol-1-ylmethyl)phenyl]methyl]benzoic acid |

InChI |

InChI=1S/C34H33N3O3/c1-23(2)19-31(30-14-7-11-25-9-3-5-12-28(25)30)33(38)36-32-20-24(22-37-18-8-17-35-37)15-16-27(32)21-26-10-4-6-13-29(26)34(39)40/h3-18,20,23,31H,19,21-22H2,1-2H3,(H,36,38)(H,39,40) |

InChI Key |

WXTQSWUTEXDKIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)CN4C=CC=N4)CC5=CC=CC=C5C(=O)O |

Synonyms |

ONO-AE3-240 |

Origin of Product |

United States |

Pharmacological Characterization of Ono Ae3 240 As an Ep3 Receptor Antagonist

Binding Affinity and Selectivity Profile of ONO-AE3-240

Studies have demonstrated that this compound exhibits high binding affinity for the EP3 receptor compared to other prostanoid receptors. Competition-binding isotherms using [³H]PGE₂ have been employed to determine its affinity across the spectrum of EP receptors (EP1, EP2, EP3, and EP4) and other prostanoid receptors (DP, FP, IP, TP). pnas.orgnih.gov

Reported Kᵢ values highlight the selectivity of this compound for the EP3 receptor. For instance, a Kᵢ value of 0.23 nM for EP3 has been reported in competition-binding assays. pnas.orgnih.gov In contrast, its affinity for other EP receptors is significantly lower, with reported Kᵢ values of 590 nM for EP1, >10⁴ nM for EP2, and 58 nM for EP4. pnas.orgnih.gov Lower affinities were also observed for FP (1,500 nM), and very low affinities (>10 mM) for DP, TP, and IP receptors. nih.gov This profile indicates that this compound is a potent and selective antagonist for the EP3 receptor. nih.gov The pKᵢ value for this compound in mouse EP3 receptors is reported as 9.6. guidetopharmacology.org

| Receptor Subtype | Kᵢ (nM) |

| EP1 | 590 |

| EP2 | >10⁴ |

| EP3 | 0.23 |

| EP4 | 58 |

| FP | 1500 |

| DP | >10⁴ |

| TP | >10⁴ |

| IP | >10⁴ |

Table 1: Binding Affinity (Kᵢ) of this compound for Prostanoid Receptors pnas.orgnih.gov

Competitive Antagonism of EP3 Receptor Activation by Endogenous Ligands

This compound functions as a competitive antagonist, blocking the activation of the EP3 receptor by its endogenous ligand, Prostaglandin (B15479496) E₂ (PGE₂). scbt.comwikipedia.org Studies have shown that this compound can prevent or reverse the effects induced by PGE₂ or selective EP3 agonists. pnas.orgnih.gov For example, this compound restored the increase in Na⁺ currents induced by PGE₂ in the presence of an EP3 agonist. pnas.orgnih.gov This competitive nature allows this compound to serve as a tool for dissecting EP3-mediated signaling pathways. scbt.com

Characterization of EP3 Receptor Isoforms and this compound Interactions

The EP3 receptor is known to exist in multiple isoforms generated by alternative splicing of the C-terminal tail, which can lead to differential coupling to intracellular signaling pathways. nih.govnih.govnih.govnih.gov While the ligand binding properties of these isoforms may be similar, their coupling to G-proteins and subsequent downstream effects can differ. nih.govguidetopharmacology.org

Differential Coupling to G-Proteins (e.g., Gαi, Gα12/13)

The primary signaling pathway associated with most EP3 receptor isoforms involves coupling to Gαi proteins. nih.govnih.govplos.org Activation of Gαi typically leads to the inhibition of adenylyl cyclase activity. nih.govnih.govnih.gov However, some EP3 isoforms can also couple to other G-proteins, such as Gαs (leading to increased cAMP) or Gαq/Gα12/13 (involved in intracellular calcium mobilization). nih.govnih.govnih.gov

Specific EP3 isoforms, such as EP3A and EP3B, are reported to couple to Gαi, while the EP3C isoform may either decrease or increase intracellular cAMP levels. nih.gov The differential coupling of EP3 isoforms determines their influence on various downstream signaling cascades. This compound, as an antagonist, blocks the activation of these isoforms by agonists, thereby inhibiting the specific G-protein signaling pathways they are coupled to.

Modulation of Adenylyl Cyclase Activity

A key consequence of EP3 receptor activation, particularly through Gαi coupling, is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govnih.gov this compound, by blocking the EP3 receptor, prevents this inhibitory effect on adenylyl cyclase. This can lead to increased cAMP levels in cells where EP3 signaling was tonically inhibiting adenylyl cyclase activity. nih.govatsjournals.org

Mechanisms of Intracellular Calcium Mobilization

While the primary signaling of EP3 receptors is often linked to cAMP modulation, some isoforms or cellular contexts involve the mobilization of intracellular calcium ([Ca²⁺]ᵢ). nih.govsci-hub.se This can occur through mechanisms potentially involving Gαq/Gα12/13 coupling and the activation of phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent calcium release from intracellular stores. nih.gov Although some studies in specific cell lines did not observe agonist-dependent IP₃ generation or [Ca²⁺]ᵢ mobilization directly mediated by EP3 receptor isoforms, the potential for such signaling exists depending on the cellular environment and the specific EP3 isoform expressed. nih.gov this compound would antagonize EP3-mediated calcium mobilization if this pathway is active in a given cell type, by preventing the agonist from binding and initiating the signaling cascade.

Mechanistic Studies of Ono Ae3 240 Action at the Cellular and Molecular Level

Impact on Downstream Signaling Cascades

The antagonism of the EP3 receptor by ONO-AE3-240 has profound effects on several key intracellular signaling pathways that regulate a multitude of cellular processes.

Activation of the EP3 receptor has been demonstrated to stimulate the Rho/Rho-kinase (ROCK) signaling pathway. This occurs through the coupling of the EP3 receptor to the Gα13 subunit of heterotrimeric G-proteins. nih.gov This coupling leads to the activation of the small GTPase RhoA, which in turn activates its downstream effector, Rho-kinase. nih.gov In the spinal cord, for instance, EP3 receptor activation stimulates nitric oxide (NO) formation through a Rho-kinase-dependent mechanism. nih.govresearchgate.net

By acting as an antagonist, this compound blocks the initial step of this cascade—the activation of the EP3 receptor. Consequently, it prevents the Gα13-mediated activation of RhoA and the subsequent engagement of the Rho-kinase pathway. This inhibitory action can influence cellular processes regulated by Rho-kinase, such as cell morphology, neurite retraction, and smooth muscle contraction. nih.govportlandpress.com

Table 1: Effect of EP3 Receptor Signaling on Rho-Kinase Pathway

| Step | EP3 Agonist Action | Effect of this compound (Antagonist) | Key Finding |

|---|---|---|---|

| Receptor Binding | PGE2 or EP3 agonist binds to EP3 receptor | Blocks PGE2 binding | Prevents pathway initiation |

| G-Protein Coupling | EP3 receptor couples to Gα13 | Prevents Gα13 coupling | Inhibits G-protein activation |

| RhoA Activation | Gα13 activates RhoA | Prevents RhoA activation | Blocks the key small GTPase |

| Rho-Kinase (ROCK) Activation | RhoA activates ROCK | Prevents ROCK activation | Inhibits the downstream kinase |

| Cellular Response | e.g., Nitric Oxide formation in spinal neurons | Inhibits NO formation | Modulates physiological outcome nih.gov |

The EP3 receptor can initiate signaling through Protein Kinase C (PKC) via multiple G-protein-dependent pathways. Several isoforms of the EP3 receptor couple to Gαi proteins. wikipedia.orgnih.gov Upon receptor activation, the dissociated Gβγ subunits of the Gαi protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov DAG is a direct activator of classical and novel PKC isoforms, while IP3 stimulates the release of intracellular calcium (Ca2+), which co-activates classical PKC isoforms. wikipedia.org

Furthermore, certain EP3 receptor isoforms have been shown to mediate the phosphorylation of downstream targets like ERK 1/2 through a PKC-dependent mechanism. nih.govnih.gov this compound, by preventing EP3 receptor activation, effectively halts this sequence of events, thereby inhibiting the activation of PKC and the subsequent phosphorylation of its target proteins.

The most widely characterized signaling pathway for the EP3 receptor involves the regulation of cyclic adenosine (B11128) monophosphate (cAMP). The majority of EP3 receptor isoforms couple to the inhibitory G-protein, Gαi. pnas.org Activation of Gαi leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This results in a decrease in intracellular cAMP levels. wikipedia.orgpnas.org

As an EP3 antagonist, this compound prevents this Gαi-mediated inhibition of adenylyl cyclase. In cellular contexts where this pathway is dominant, the application of this compound can lead to a relative increase in or prevent the suppression of cAMP levels. dovepress.com This is significant because cAMP is a critical second messenger that activates Protein Kinase A (PKA) and Exchange proteins activated by cAMP (EPACs), which in turn regulate numerous cellular functions. It is noteworthy that some EP3 splice variants can also couple to Gαs, which stimulates adenylyl cyclase, making the net effect of EP3 signaling on cAMP levels cell- and tissue-specific. nih.gov

Table 2: this compound's Influence on cAMP Signaling

| Condition | Signaling Protein | Effect of EP3 Agonist | Effect of this compound |

|---|---|---|---|

| Predominant EP3 Pathway | Gαi-protein | ↓ cAMP levels | Prevents decrease in cAMP dovepress.com |

| Alternative EP3 Pathway | Gαs-protein | ↑ cAMP levels | Prevents increase in cAMP nih.gov |

Research has uncovered significant crosstalk between EP3 receptor signaling and other major cellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. In various cancer cell models, activation of the EP3 receptor has been shown to stimulate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and growth. nih.govnih.govresearchgate.net The mechanism can involve G-protein-mediated activation of PI3K. By blocking the EP3 receptor, this compound can inhibit this pro-survival signaling cascade.

The relationship with Nuclear Factor-kappa B (NF-κB) is more complex. Some studies suggest that the EP3 receptor can regulate NF-κB activity, potentially through its influence on the cAMP/PKA or PI3K/Akt pathways. nih.gov For example, in macrophages, the expression of the EP3 receptor itself appears to be regulated by NF-κB. nih.gov By modulating these interconnected pathways at an early stage, this compound can indirectly influence the activity of transcription factors like NF-κB, thereby affecting the expression of genes involved in inflammation and immunity.

Influence on Ion Channel Activity and Cellular Homeostasis

The function of ion channels and transporters is crucial for cellular homeostasis, particularly in excitable cells like neurons. This compound can influence these functions by blocking EP3 receptor-mediated modulation of ion transport proteins.

Na+, K+-ATPase is an essential ion pump responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane, which is fundamental for neuronal excitability and function. nih.govnih.gov Dysregulation of its activity is implicated in various neurological conditions.

Studies in mouse models have demonstrated that this compound can have a protective effect on Na+, K+-ATPase activity under pathological conditions. Specifically, in a model where seizures were induced by pentylenetetrazol (PTZ), a substance known to decrease Na+, K+-ATPase activity, pretreatment with this compound was shown to prevent this reduction in both the cerebral cortex and hippocampus. This suggests that EP3 receptor signaling is involved in the pathological downregulation of the pump's activity and that this compound can preserve cellular ion homeostasis by blocking this pathway.

Table 3: Effect of this compound on PTZ-Induced Changes in Na+, K+-ATPase Activity in Mouse Brain Homogenates

| Brain Region | Treatment Group | Na+, K+-ATPase Activity (nmol Pi/mg protein/min) |

|---|---|---|

| Cerebral Cortex | Control | ~12.5 |

| PTZ | ~7.5 | |

| PTZ + this compound | ~12.0 | |

| Hippocampus | Control | ~10.0 |

| PTZ | ~6.0 | |

| PTZ + this compound | ~9.5 |

Data are estimated from published graphical representations and serve for illustrative purposes.

Receptor Cross-Talk Investigations

The signaling pathways of individual G protein-coupled receptors (GPCRs) are increasingly understood to be part of a larger, interconnected network. Within this network, the phenomenon of receptor cross-talk, where the activation of one receptor modulates the signaling of another, is a critical area of investigation. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) and the Thromboxane A2 receptor (TP) are two such receptors that exhibit significant signaling interplay. Mechanistic studies involving this compound have been instrumental in dissecting the nuances of this interaction.

Interactions with Thromboxane A2 Receptor (TP) Signaling

This compound, as a selective antagonist of the EP3 receptor, has been pivotal in elucidating the modulatory role of EP3 activation on TP receptor signaling. scbt.comwikipedia.orgrupress.org Research has demonstrated that the nature of this interaction is not uniform across all cellular contexts, revealing a sophisticated level of cell-type-specific regulation.

In human erythroleukaemic (HEL) cells, which endogenously express both EP3 and TP receptors, activation of the EP3 receptor has been shown to augment the signaling response of the TP receptor. nih.gov This was demonstrated by observing that pre-stimulation of HEL cells with an EP3 agonist led to a significant enhancement of subsequent TP agonist-induced intracellular calcium mobilization and inositol 1,4,5-trisphosphate (IP3) generation. The use of this compound was crucial in these studies; by selectively blocking the EP3 receptor, this compound prevented this augmentation, thereby confirming that the observed effect was indeed mediated by the EP3 receptor. nih.gov

This cross-talk is reciprocal, as activation of the TP receptor was also found to enhance subsequent EP3-mediated signaling in HEL cells. The signaling pathway underlying this augmentation in HEL cells involves a pertussis toxin-sensitive Gi/Gβγ-dependent activation of phospholipase Cβ (PLCβ). nih.gov The table below summarizes the key findings from these mechanistic studies in HEL cells.

EP3 and TP Receptor Cross-Talk in HEL Cells

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Stimulation with EP3 agonist followed by TP agonist (U46619) | Augmented intracellular Ca2+ mobilization and IP3 generation | EP3 activation enhances TP receptor signaling |

| Pre-treatment with this compound before EP3 and TP agonist stimulation | Blockade of the augmented TP receptor response | The augmentation is mediated by the EP3 receptor |

| Stimulation with TP agonist followed by EP3 agonist | Augmented EP3-mediated signaling | The cross-talk between EP3 and TP receptors is reciprocal |

| Investigation of the signaling pathway | Signaling is sensitive to pertussis toxin | The augmentation is mediated via a Gi/Gβγ-dependent activation of PLCβ |

Context-Dependent Specificity in Multireceptor Environments

A key finding from the mechanistic studies of this compound is the context-dependent nature of the EP3-TP receptor cross-talk. The outcome of this interaction varies significantly in different cellular environments, highlighting the complexity of GPCR signaling in a multi-receptor setting.

In contrast to the augmentation observed in HEL cells, studies in human embryonic kidney (HEK) 293 cells stably overexpressing TPα and TPβ isoforms revealed a different mode of interaction. In this cell line, activation of the EP1 receptor subtype, rather than EP3, leads to a desensitization or impairment of TP receptor signaling. nih.gov When the cross-talk between EP and TP receptors was investigated in HEK293 cells, pre-stimulation with a prostanoid that can activate both EP1 and EP3 receptors resulted in an impairment of the subsequent TP agonist-induced response. This suggests that in HEK293 cells, the dominant effect of EP receptor activation on TP signaling is inhibitory.

The differential outcomes in HEL and HEK293 cells are thought to be due to the distinct expression profiles of EP3 receptor isoforms and their preferential coupling to different G proteins in these cell types. nih.govnih.gov The EP3 receptor has multiple splice variants, and the specific isoforms expressed in a given cell can dictate the downstream signaling cascade. nih.gov For instance, some EP3 isoforms predominantly couple to Gi, leading to the inhibition of adenylyl cyclase, while others can couple to Gq or G12/13, initiating different signaling pathways. uniprot.org The differential expression of these isoforms in HEL versus HEK293 cells likely underlies the opposing effects observed in EP3-TP receptor cross-talk. nih.gov

The table below provides a comparative overview of the context-dependent specificity of EP3-TP receptor interactions.

Context-Dependent Specificity of EP3-TP Receptor Cross-Talk

| Cell Type | Nature of EP3-TP Interaction | Proposed Underlying Mechanism |

|---|---|---|

| Human Erythroleukaemic (HEL) Cells | Reciprocal augmentation of signaling | Predominant expression of EP3 receptor isoforms that couple to Gi/Gβγ-dependent PLCβ activation |

| Human Embryonic Kidney (HEK) 293 Cells | Desensitization/impairment of TP signaling (mediated by EP1) | Different profile of EP receptor subtype and isoform expression, leading to a dominant inhibitory effect on TP signaling |

Preclinical Research Applications and Biological Effects of Ono Ae3 240 in Disease Models

Neuropharmacological Research

Preclinical studies have explored the effects of ONO-AE3-240 in various models of neurological disorders, particularly those involving excitotoxicity and inflammation.

Investigations in Cerebral Ischemia Models

Cerebral ischemia, a condition characterized by reduced blood flow to the brain, leads to a cascade of events including excitotoxicity, inflammation, and cell death. This compound has been studied for its ability to mitigate these effects in experimental models.

In studies using cultured rat hippocampal slices, a model for studying neuronal excitotoxicity, this compound demonstrated an ability to attenuate glutamate-induced neuronal death in the CA1 region nih.govnih.govnih.gov. Excitotoxicity is a process where excessive stimulation of neurons by excitatory neurotransmitters like glutamate (B1630785) leads to cell damage and death mdpi.com. The EP3 receptor antagonist this compound significantly inhibited the increase in propidium (B1200493) iodide uptake, a marker of cell death, induced by glutamate exposure in a concentration-dependent manner nih.gov. This suggests a role for EP3 receptors in mediating glutamate-induced excitotoxicity and highlights this compound's potential to block this pathway nih.govnih.gov.

In transient middle cerebral artery occlusion (tMCAO) models in mice, which mimic ischemic stroke, systemic administration of this compound has been shown to reduce the volume of brain infarction and lessen cerebral edema nih.govnih.govjst.go.jpnih.gov. Infarct volume refers to the area of dead tissue resulting from the ischemic event, while edema is the accumulation of fluid in the brain tissue nih.govmastology.orgmdpi-res.com. Studies reported that treatment with this compound decreased infarct size and edema in wild-type mice following tMCAO nih.govnih.govjst.go.jp. This effect was not observed in mice deficient in microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), suggesting that mPGES-1-mediated PGE2 production acting via EP3 receptors contributes to ischemic injury nih.govjst.go.jpnih.govnih.gov.

| Model (Species) | Treatment (this compound) | Key Outcome (Infarct Volume) | Key Outcome (Edema) | Reference |

| Transient MCAO (Wild-type mice) | Systemic administration | Decreased | Lessened | nih.govnih.govjst.go.jp |

| Transient MCAO (mPGES-1 KO mice) | Systemic administration | No significant effect | No significant effect | nih.govjst.go.jpnih.govnih.gov |

Beyond reducing tissue damage, this compound treatment in in vivo cerebral ischemia models has also been associated with improved neurological function and reduced neuronal cell death nih.govjst.go.jpnih.govguidetopharmacology.org. Studies using tMCAO models in mice observed that this compound administration attenuated neurological dysfunction nih.govnih.govjst.go.jp. Furthermore, investigations into the cellular mechanisms revealed that this compound treatment or genetic deletion of EP3 receptors ameliorated neuronal apoptosis in the ischemic cortex nih.govjst.go.jpnih.govresearchgate.net. Neuronal apoptosis, or programmed cell death, is a significant contributor to the loss of brain function after ischemia jst.go.jpresearchgate.net. The reduction in apoptotic cells, assessed by methods such as TUNEL and caspase-3 immunostaining, indicates a neuroprotective effect of this compound nih.govresearchgate.net.

Microglial activation is a key component of the inflammatory response in the brain following ischemic injury nih.govnih.govresearchgate.net. Activated microglia can contribute to secondary brain damage nih.govnih.govresearchgate.net. Research indicates that this compound can modulate microglial activation in the context of cerebral ischemia nih.gov. Studies have shown that treatment with this compound attenuated microglial activation after transient focal forebrain ischemia in mice nih.govnih.govnih.gov. This suggests that the beneficial effects of this compound may, in part, be mediated through the suppression of the neuroinflammatory response involving microglia nih.govnih.govnih.gov.

Studies in Seizure and Epilepsy Models

This compound has also been investigated for its effects in models of seizure and epilepsy. Neuroinflammation is increasingly recognized for its role in brain excitability and the development of epilepsy nih.govresearchgate.net. PGE2, acting through its receptors, is involved in these processes nih.govresearchgate.net. In the pentylenetetrazol (PTZ)-induced seizure model in mice, systemic administration of this compound, an EP3 antagonist, attenuated seizures nih.govresearchgate.netnih.govrcsi.compatsnap.com. Conversely, administration of an EP3 agonist potentiated PTZ-induced seizures nih.govnih.govrcsi.compatsnap.com. These findings suggest that EP3 receptor activation contributes to seizure activity in this model and that this compound can counteract this effect nih.govresearchgate.netnih.govrcsi.compatsnap.com. Studies also indicate that EP3 receptor activation after PTZ treatment may affect Na+/K+-ATPase activity, an enzyme crucial for maintaining neuronal ionic balance and resting membrane potential nih.govnih.govrcsi.compatsnap.comresearchgate.net. This compound was shown to prevent the PTZ-induced decrease in Na+/K+-ATPase activity in the cerebral cortex and hippocampus of mice nih.govrcsi.comresearchgate.net.

| Model (Species) | Treatment (this compound) | Effect on Seizure Latency (Clonic) | Effect on Seizure Latency (Generalized) | Effect on Na+/K+-ATPase Activity | Reference |

| PTZ-induced seizures (Mice) | Systemic administration | Increased | Increased | Prevents decrease | nih.govresearchgate.netnih.govrcsi.compatsnap.comresearchgate.net |

Attenuation of Pentylenetetrazole-Induced Seizures

Systemic administration of this compound, an EP3 receptor antagonist, has been shown to attenuate pentylenetetrazole (PTZ)-induced seizures in mice. PTZ is a convulsant agent used experimentally to induce seizures by inhibiting the GABAA receptor complex. sigmaaldrich.comwikidoc.orgctdbase.orgnih.govrcsi.com Studies have indicated that this compound significantly increased the latency to both myoclonic jerks and generalized seizures in PTZ-challenged mice. rcsi.comnih.gov Furthermore, this compound-treated animals spent more time without generalized seizures compared to control groups. rcsi.comnih.gov The EP3 receptor agonist ONO-AE-248, in contrast, decreased the latency to seizures and potentiated PTZ-induced seizures. rcsi.comnih.gov Co-administration of ONO-AE-248 prevented the protective effect of this compound against PTZ-induced seizures. rcsi.comnih.gov These findings suggest that the anticonvulsant effects observed are mediated through EP3 receptor blockade. nih.gov

Here is a summary of the effects of this compound on PTZ-induced seizures:

| Treatment Group | Effect on Latency to Myoclonic Jerks | Effect on Latency to Generalized Seizures | Time in Generalized Seizures |

| Vehicle | Baseline | Baseline | Baseline |

| ONO-AE-248 (EP3 Agonist) | Decreased | Decreased | Less |

| This compound (EP3 Antagonist) | Increased | Increased | More |

| This compound + ONO-AE-248 | Protective effect prevented | Protective effect prevented | - |

Prevention of Na+, K+-ATPase Activity Decrease in Brain Homogenates

In addition to its effects on seizure behavior, this compound has been shown to influence Na+, K+-ATPase activity in brain tissue. Na+, K+-ATPase is an enzyme crucial for maintaining ionic equilibrium and the resting membrane potential in neurons. nih.govresearchgate.netwikipedia.org PTZ administration has been observed to decrease Na+, K+-ATPase activity in both the cerebral cortex and hippocampus. nih.govnih.govresearchgate.net this compound was found to prevent this PTZ-induced decrease in Na+, K+-ATPase activity in homogenates from both brain regions in mice. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netgrafiati.com Conversely, the EP3 receptor agonist ONO-AE-248 exacerbated the PTZ-induced reduction in enzyme activity. nih.govnih.govresearchgate.net These results suggest that the protective effect of this compound against PTZ-induced seizures may be linked to its ability to prevent the decrease in Na+, K+-ATPase activity. nih.gov

Here is a summary of the effects of this compound on Na+, K+-ATPase activity in PTZ-challenged mice:

| Treatment Group | Effect on Na+, K+-ATPase Activity (Cerebral Cortex) | Effect on Na+, K+-ATPase Activity (Hippocampus) |

| Vehicle + PTZ | Decreased | Decreased |

| ONO-AE-248 + PTZ | Exacerbated Decrease | Exacerbated Decrease |

| This compound + PTZ | Prevented Decrease | Prevented Decrease |

Antinociceptive Research in Inflammatory Pain Models

While the primary focus of the provided information is on seizures and oncology, one search result briefly mentions this compound in the context of inflammatory pain. Preventive, but not therapeutic, administration of the EP3 antagonist this compound inhibited acute herpetic pain in a study. researchgate.net This suggests a potential role for EP3 receptors in certain inflammatory pain conditions, although further detailed research specifically on this compound's antinociceptive effects in various inflammatory pain models is not extensively detailed in the provided snippets. researchgate.netplos.orgresearchgate.netbiocytogen.commdpi.com

Oncological Research

This compound has also been investigated for its effects on cell proliferation and growth in various cancer cell lines.

Effects on Cell Proliferation and Growth in Cancer Cell Lines

Studies have explored the impact of this compound on the growth of different types of cancer cells, particularly those expressing prostaglandin E2 (PGE2) receptors.

Inhibition of Medulloblastoma Cell Growth

Medulloblastoma, a common malignant childhood brain tumor, has been shown to express high levels of cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase-1, and PGE2 receptors (EP1 through EP4). nih.govoup.comnih.govoup.comdiva-portal.orginstitut-curie.org PGE2 is known to stimulate medulloblastoma cell proliferation. nih.govoup.comnih.govoup.comdiva-portal.org Research has indicated that EP1 and EP3 receptor antagonists, including this compound, inhibited the proliferation of medulloblastoma cells. nih.govoup.comnih.govoup.comdiva-portal.org This suggests the significance of EP1 and EP3 receptors in medulloblastoma growth and identifies them as potential therapeutic targets. nih.govoup.comnih.govoup.comdiva-portal.org

Suppression of Oral Squamous Cell Carcinoma (OSCC) Cell Proliferation

This compound has demonstrated inhibitory effects on the growth of oral squamous cell carcinoma (OSCC) cells. nih.govfrontiersin.orgingentaconnect.com Studies have characterized the expression of PGE2 receptor subtypes in OSCC, finding EP1, EP2, EP3, and EP4 receptor mRNAs in a majority of surgical specimens. nih.govingentaconnect.com Application of this compound, an EP3 antagonist, strongly inhibited cell growth in OSCC cell lines with high expression of COX-2 and PGE2, such as Ca9-22 cells. nih.govingentaconnect.com This inhibitory effect was less pronounced in cell lines with low COX-2 and PGE2 expression, like HSC4 cells. nih.govingentaconnect.com this compound also reduced the production of endogenous PGE2 and induced G0/G1 phase cell cycle arrest in OSCC cells. nih.govingentaconnect.com While addition of exogenous PGE2 partially abrogated the growth inhibition, it did not completely reverse it, suggesting that the anti-proliferative effect of this compound involves both PGE2-dependent and PGE2-independent mechanisms via EP3 receptor signaling. nih.govingentaconnect.com In contrast, an EP4 antagonist did not inhibit growth in these OSCC cell lines. nih.govingentaconnect.com These findings suggest that EP3 receptor signaling contributes to the development of oral carcinomas and that EP3 antagonists like this compound may represent a potential therapeutic strategy for head and neck cancer. nih.govingentaconnect.com

Here is a summary of the effects of this compound on OSCC cell growth:

| Cell Line | COX-2/PGE2 Expression | Effect of this compound on Growth | Effect on Endogenous PGE2 Production | Effect on Cell Cycle |

| Ca9-22 | High | Strongly Inhibited | Reduced | Induced G0/G1 arrest |

| HSC4 | Low | Weakly Inhibited | Reduced (weak effect) | - |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

Studies have explored the ability of this compound to influence the cell cycle. In oral squamous cell carcinoma (OSCC) cells with high expression of COX-2 and PGE2, treatment with this compound strongly inhibited cell growth. nih.govingentaconnect.com This inhibition was associated with the induction of G0/G1 phase cell arrest. nih.govingentaconnect.com While this compound also reduced endogenous PGE2 production, this effect was weak compared to other inhibitors, and the addition of exogenous PGE2 only partially reversed the growth inhibition, suggesting both PGE2-dependent and independent mechanisms for the anti-proliferative effect via EP3 receptor signaling. nih.govingentaconnect.com In contrast, an EP4 antagonist did not inhibit growth in these cancer cell lines. nih.govingentaconnect.com

Role in Tumor Angiogenesis and Tumor Growth Regulation

This compound has been investigated for its impact on tumor angiogenesis and growth, primarily through its antagonistic action on the EP3 receptor.

Modulation of Host Stromal PGE2-EP3 Signaling in Angiogenesis

Host stromal PGE2-EP3 signaling appears to be critical for tumor-associated angiogenesis and tumor growth. nih.govguidetomalariapharmacology.orgresearchgate.net EP3 signaling on stromal cells is relevant to the induction of vascular endothelial growth factor (VEGF), a potent proangiogenic growth factor. nih.gov Upregulated VEGF facilitates angiogenesis and tumor growth. nih.gov this compound, as a highly selective EP3 antagonist, has been shown to suppress tumor-associated angiogenesis in murine models. nih.gov Topical injections of this compound around sarcoma 180 tumors in wild-type mice significantly suppressed tumor-associated angiogenesis and tumor growth, whereas EP1 or EP4 antagonists did not. nih.gov This chemopreventive effect of the EP3 antagonist was not observed in EP3-deficient mice. nih.gov

Chemopreventive Actions in Murine Tumor Models

The selective EP3 antagonist this compound has demonstrated chemopreventive actions in murine tumor models. nih.gov Its ability to suppress tumor-associated angiogenesis and tumor growth in sarcoma 180 models in wild-type mice highlights its potential in preventing tumor progression by targeting host stromal EP3 signaling. nih.gov This effect was specifically linked to the presence of the EP3 receptor, as it was absent in EP3-deficient mice. nih.gov

Assessment of Metastatic Potential (e.g., Breast Cancer Models)

The role of EP receptors in mediating tumor metastasis has been examined in vivo. aacrjournals.orgaacrjournals.org Studies comparing the ability of EP4 and EP3 antagonists to inhibit metastasis have been conducted. aacrjournals.orgaacrjournals.org In a murine model of metastatic breast cancer, pretreatment of tumor cells with the EP3 antagonist this compound did not significantly reduce the number of lung tumor colonies compared to vehicle-treated mice. aacrjournals.org This suggests that, in this specific breast cancer model, antagonism of the EP3 receptor on tumor cells did not modulate metastatic potential. aacrjournals.org In contrast, antagonism of the EP4 receptor with other compounds did reduce metastasis. aacrjournals.org

Inflammation and Immunomodulation Studies

This compound has been utilized in studies investigating inflammation and immunomodulation, primarily due to its role as an EP3 antagonist.

Studies have shown that EP3 receptors are involved in stroke injury through the enhancement of inflammatory and apoptotic reactions in the ischemic cortex. researchgate.netnih.gov Post-ischemic treatment with this compound in transient focal ischemia models in mice reduced infarction, edema, and neurological dysfunctions, suggesting an anti-inflammatory effect. researchgate.netnih.gov Deletion of EP3 receptors also reduced damage to the blood-brain barrier, activation of microglia, and infiltration of neutrophils into the ischemic cortex. nih.gov

In the context of lung inflammation, this compound was used in combination with other EP receptor antagonists to investigate the potentiation of VEGF release by a phosphodiesterase-4 inhibitor in human lung fibroblasts. atsjournals.orgatsjournals.org The combination of EP2, EP3, and EP4 receptor antagonists significantly blocked this stimulatory effect, suggesting a potential role, possibly indirect, of the EP3 receptor in this inflammatory response. atsjournals.orgatsjournals.org

However, in studies examining the immunomodulatory effects of PGE2 on natural killer T (NKT) cells, while EP2 and EP4 antagonists partially reversed the inhibition of cytokine production, EP1 and EP3 antagonists had no effect. nih.gov

Investigation of Epithelial Barrier Function in In Vitro Models

Research has explored the effects of prostaglandins (B1171923) and their receptors on epithelial barrier function using in vitro models such as differentiated Caco-2 cell monolayers. The integrity of the epithelial barrier is crucial and can be modulated by various factors under physiological or pathophysiological conditions. ub.eduphysiology.org

Studies investigating the effect of PGE3, a metabolite derived from eicosapentaenoic acid (EPA), on intestinal epithelial barrier function in Caco-2 cells utilized this compound as a selective EP3 antagonist. ub.edufrontiersin.org Treatment with PGE3 decreased transepithelial electrical resistance (TER) values, an indicator of reduced barrier function. ub.edu While EP1 and EP4 receptor antagonists reversed the decrease in TER values induced by PGE3, the EP3 antagonist this compound did not significantly modify the TER values compared to PGE3 alone. ub.edufrontiersin.org This suggests that PGE3 affects epithelial barrier function primarily through EP1 and EP4 receptors, with little to no involvement of the EP3 receptor in this specific context. ub.edufrontiersin.org

Similarly, in studies examining PGE2-induced epithelial barrier disruption in Caco-2 cells, results indicated that EP1 and EP4, but not EP2 and EP3, might be involved in paracellular permeability regulation. physiology.orgphysiology.org The capacity of this compound to prevent PGE2 effects was examined, and results suggested the rejection of EP3 involvement in this process. physiology.orgphysiology.org

Analysis of Microglial Responses and Gene Expression

Microglia are the resident immune cells of the central nervous system and play a crucial role in the inflammatory response to injury and disease mdpi.comfrontiersin.org. Studies using this compound have investigated the contribution of the EP3 receptor to microglial activation and associated gene expression changes in the context of neurological insults nih.govnih.gov.

In a transient focal ischemia model, treatment with this compound was shown to reduce the activation of microglia in the ischemic cortex nih.gov. This suggests that EP3 receptor signaling contributes to the microglial response following ischemic injury nih.gov. Furthermore, EP3 receptor-positive cells in the brain were found to be positive for CD-11b, a marker for microglia, and partially for Neu-N, a neuronal marker, indicating EP3 receptor expression on these cell types nih.gov.

While one study indicated that this compound did not inhibit PGE2-induced increase in COX-2 protein levels in cultured rat microglia, suggesting that PGE2 increases COX-2 in microglia primarily through the EP2 receptor, not EP3, other research highlights the role of EP3 in mediating inflammatory processes that involve microglial activation nih.govnih.govresearchgate.net. Specifically, the reduction in microglial activation observed with this compound treatment in ischemic stroke models points towards a role for EP3 in modulating the inflammatory state of these cells in vivo nih.gov.

Analysis of gene expression in the context of microglial responses to injury and disease is a key area of research mdpi.combiorxiv.org. Although specific detailed gene expression data directly linking this compound treatment to comprehensive microglial gene profiles were not extensively detailed in the provided snippets, the observed reduction in microglial activation by this compound in stroke models implies downstream effects on the expression of genes related to inflammatory mediators and processes within these cells nih.gov. Microglial signatures, defined by distinct gene expression profiles, are associated with different functional states, including pro-inflammatory phenotypes mdpi.com. The ability of this compound to attenuate microglial activation suggests it may influence the transition to or maintenance of pro-inflammatory microglial signatures nih.govmdpi.com.

General Anti-inflammatory Effects in Preclinical Contexts

Beyond its effects on microglia, this compound has demonstrated broader anti-inflammatory effects in various preclinical disease models nih.govmdpi.com. These effects are largely attributed to its function as an EP3 receptor antagonist, counteracting the pro-inflammatory actions mediated by PGE2 through this receptor nih.govnih.gov.

In models of transient focal ischemia, post-ischemic treatment with this compound significantly reduced infarction volume, edema, and neurological deficits nih.gov. This protective effect was comparable to that observed in EP3 knockout mice, further supporting the role of EP3 in mediating ischemic injury nih.gov. The anti-inflammatory mechanisms contributing to this protection include a reduction in the infiltration of neutrophils into the ischemic cortex and a decrease in damage to the blood-brain barrier nih.gov.

This compound has also been used to investigate the role of EP4 signaling in inflammation, although it is primarily characterized as an EP3 antagonist tocris.comrndsystems.comcaymanchem.com. In a peritoneal dialysis model in rats, an EP4 receptor antagonist (ONO-AE3-208, a related compound also mentioned in the context of EP4 antagonism) diminished the activation of the NLRP3 inflammasome and phosphorylation of the p65 NF-κB subunit, alongside reduced peritoneal fibrosis and improved peritoneal dysfunction mdpi.com. While this specific finding relates to an EP4 antagonist, it highlights the broader context of prostanoid receptor modulation in inflammatory conditions, and this compound's role as an EP3 antagonist fits within this therapeutic strategy nih.govmdpi.com.

The amelioration of inflammatory and apoptotic reactions in the ischemic cortex by this compound underscores its potential as an anti-inflammatory agent in the context of acute cerebral ischemia nih.gov. The observed reduction in neuronal apoptosis in this compound-treated mice further supports its protective effects, which are linked to the attenuation of inflammatory processes nih.gov.

Data Table:

Based on the search results, specific quantitative data that could be compiled into a detailed, comparative table directly focusing on this compound's effects on microglial responses or a range of anti-inflammatory markers across different studies is limited within the provided snippets. However, the key findings regarding its impact in a stroke model can be summarized qualitatively.

| Preclinical Model | This compound Effect | Related Mechanism / Observation | Source |

| Transient Focal Ischemia (mice) | Reduced infarction volume | Attenuation of inflammatory and apoptotic reactions | nih.gov |

| Reduced edema | Attenuation of inflammatory and apoptotic reactions | nih.gov | |

| Reduced neurological dysfunctions | Attenuation of inflammatory and apoptotic reactions | nih.gov | |

| Ameliorated neuronal apoptosis | Linked to reduced inflammatory processes | nih.gov | |

| Reduced microglial activation | EP3 receptor found on CD-11b positive cells (microglia) | nih.gov | |

| Reduced neutrophil infiltration | Part of general anti-inflammatory effect | nih.gov | |

| Decreased blood-brain barrier damage | Part of general anti-inflammatory effect | nih.gov |

Research Methodologies Employed in Studies of Ono Ae3 240

In Vitro Experimental Models

In vitro models provide controlled environments to study the effects of ONO-AE3-240 on specific cell types and biological processes, free from the complexities of a whole organism.

Cell Culture Systems

Various cell culture systems have been employed to investigate this compound. Organotypic hippocampal slices from rats and mice have been used to model neuronal death, particularly in the context of glutamate-induced excitotoxicity nih.govnih.gov. In these models, this compound, identified as an EP3 antagonist, was found to attenuate neuronal death in glutamate-treated rat hippocampal slices nih.govnih.gov. Studies using hippocampal slices from microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1 null mice also compared the effects of this compound nih.govnih.gov.

Cancer cell lines represent another significant area of research. Endometrial cancer cell lines, such as RL95-2 and HEC-1-A, have been used to study the role of EP3 receptors and the effects of EP3 antagonists like this compound on cell proliferation and migration oncotarget.comdovepress.com. Squamous carcinoma cells have also been treated with this compound to assess its impact on cell growth dovepress.com. Additionally, studies investigating breast cancer metastasis have pretreated tumor cells in vitro with this compound to distinguish its effects on tumor EP receptors from those on host EP function aacrjournals.org.

Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, have been utilized to study the effects of prostaglandins (B1171923) and their antagonists on intestinal epithelial barrier function physiology.org. While the direct effects of this compound on Caco-2 cells were investigated in the context of preventing changes induced by PGE2, the results suggested a lack of EP3 participation in the specific variable studied (PP regulation by PGE2) in this cell line, although other EP receptors were implicated physiology.org.

HEK 293 cells, a human embryonic kidney cell line, are commonly used in receptor studies due to their transfectability. Although not explicitly detailed for this compound in the provided snippets, HEK 293 cells are a standard system for expressing and studying G protein-coupled receptors like the EP receptors, which are targets of this compound.

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for specific receptors. This compound is characterized as a potent and highly selective prostanoid EP3 receptor antagonist fishersci.betocris.com. Studies have determined its Ki values (inhibition constant) for various EP receptors, demonstrating high affinity for EP3 receptors and significantly lower affinity for other subtypes like EP1, EP2, and EP4 fishersci.betocris.com. For instance, reported Ki values for L-798,106 (also identified as an EP3 antagonist) are 0.3 nM at EP3, 916 nM at EP4, and > 5000 nM at EP1 and EP2 fishersci.betocris.com. While these values are for a related compound, they illustrate the type of data obtained from receptor binding assays to establish selectivity.

Second Messenger Assays

Second messenger assays are used to investigate the intracellular signaling pathways activated or inhibited by a compound binding to its receptor. Prostaglandin receptors, including the EP subtypes, are G protein-coupled receptors that modulate various second messengers like cyclic AMP (cAMP), intracellular calcium (Ca2+), and inositol (B14025) phosphates wikipedia.org.

EP3 receptors can couple to multiple signaling pathways, including G12/13, which activates Rho kinase, and Gi, which inhibits cAMP production nih.govnih.govoncotarget.com. Studies have investigated the effect of this compound on these pathways. For example, the EP3 receptor agonist-induced augmentation of excitotoxicity in hippocampal slices was ameliorated by a Rho kinase inhibitor and Pertussis toxin, suggesting involvement of G12/13 and/or Gi pathways downstream of EP3 activation nih.gov. While direct data on this compound's effect on second messengers like cAMP or Ca2+ was not explicitly detailed in the context of specific assays in the provided snippets, its action as an EP3 antagonist would be expected to counteract the changes in these second messengers induced by EP3 agonists. For instance, EP3 binding to Gi inhibits cAMP production, so an EP3 antagonist could potentially increase cAMP levels by blocking this inhibition oncotarget.com.

Cell Proliferation and Apoptosis Assays

Cell proliferation and apoptosis (programmed cell death) assays are used to assess the impact of a compound on cell growth and survival. In cancer research, inhibiting proliferation and inducing apoptosis are desirable effects.

Studies on endometrial cancer cell lines have shown that treatment with EP3 antagonists, including this compound, led to attenuated proliferation oncotarget.com. Similarly, in squamous carcinoma cells, an EP3 antagonist reduced cell growth dovepress.com. This suggests that EP3 receptor activation may promote cancer cell proliferation in certain contexts, and its antagonism by compounds like this compound can inhibit this effect.

Cell Migration and Invasion Assays

Cell migration and invasion assays are used to study the ability of cells to move and infiltrate surrounding tissues, processes crucial for cancer metastasis. While direct applications using this compound in these assays were not extensively detailed, related antagonists and the role of EP3 receptors in migration and invasion have been investigated.

EP3 receptor antagonists have been shown to regulate cell migration in various cancer types oncotarget.comdovepress.com. For instance, EP3 inhibition in a non-small cell lung cancer cell line reduced migration and invasion dovepress.com. In endometrial cancer cells, EP3 antagonists attenuated migration oncotarget.com. This indicates that EP3 receptor signaling can contribute to the migratory and invasive potential of cancer cells, and targeting this receptor with antagonists like this compound can impede these processes.

The use of related antagonists, such as EP1 antagonists (e.g., ONO-8711, SC-19220) and EP4 antagonists (e.g., ONO-AE3-208, AH23848), in migration and invasion studies also provides context for the role of different EP receptor subtypes in these processes aacrjournals.orgphysiology.orgresearchgate.nettocris.comglpbio.com. For example, an EP4 antagonist suppressed the migration and invasion of prostate cancer cells glpbio.com. Studies pre-treating tumor cells with EP antagonists before injecting them into mice to quantify pulmonary tumor colonies also indirectly assess the impact on processes related to metastasis, which involve migration and invasion aacrjournals.org.

In Vivo Animal Models

In vivo animal models are crucial for studying the complex biological effects of compounds like this compound within a living system. These models allow researchers to investigate the compound's efficacy, mechanisms of action, and potential side effects in a physiological context that mimics human conditions. Studies involving this compound have utilized various rodent models to explore its impact on disease progression and outcomes.

Rodent Models of Cerebral Ischemia (e.g., MCAO)

Rodent models of cerebral ischemia, particularly the middle cerebral artery occlusion (MCAO) model, are widely used to simulate ischemic stroke in humans. This model involves blocking blood flow to the middle cerebral artery, leading to reduced oxygen and nutrient supply to the brain tissue and subsequent damage. The MCAO model can be transient (reperfusion is restored after a period) or permanent. rwdstco.combiorxiv.org

Studies using transient MCAO in mice have investigated the effect of this compound on stroke injury. Systemic administration of this compound, an EP3 antagonist, has been shown to reduce infarct volume, edema, and neurological deficits following transient MCAO in both male and female mice. nih.govnih.gov this compound also attenuated neuronal apoptosis, blood-brain barrier breakdown, and microglial activation, while preserving tight junction proteins at neurovascular sites after transient focal forebrain ischemia. nih.gov These findings suggest that the EP3 receptor contributes to ischemia-reperfusion injury by enhancing inflammatory and apoptotic processes, and blocking this receptor with antagonists like this compound could be a therapeutic strategy for acute cerebral ischemia. nih.gov

Conversely, studies using an EP3 selective agonist, ONO-AE-248, administered intracerebroventricularly before transient MCAO in mice, showed an increase in infarct size in a dose-dependent manner. nih.gov

Table 1: Effects of this compound in Rodent MCAO Models

| Model Type | Species | Treatment | Key Findings | Citation |

| Transient MCAO | Mice | This compound (EP3 antagonist) | Reduced infarct volume, edema, neurological deficit, neuronal apoptosis, BBB breakdown, microglial activation; preserved tight junctions. | nih.govnih.gov |

| Transient MCAO | Mice | ONO-AE-248 (EP3 agonist) | Increased infarct size. | nih.gov |

Murine Models of Cancer (e.g., Xenografts, Metastasis Models)

Murine models of cancer, including xenograft and metastasis models, are used to study tumor growth, progression, and the spread of cancer cells. Xenograft models involve implanting human cancer cells into immunocompromised mice, while metastasis models specifically assess the ability of cancer cells to metastasize to distant sites.

Research on this compound in cancer models appears limited in the provided search results, with a greater focus on other EP receptor antagonists, particularly ONO-AE3-208 (an EP4 antagonist), in the context of cancer metastasis. nih.govtocris.com One study mentions comparing the ability of EP4 and EP3 antagonists to indomethacin (B1671933) for their antimetastatic activity using line 66.1 or 410.4 tumor cells treated with various antagonists, including this compound, prior to injection into syngeneic mice. aacrjournals.org However, detailed findings specifically for this compound's effect on metastasis in these models are not explicitly detailed in the provided snippets, although the study aimed to examine the effects of antagonism of tumor-EP in the absence of effects on host EP receptors. aacrjournals.org Another source mentions ONO-AE3-208 suppressing metastasis in a murine breast cancer model. tocris.comislandscholar.ca The role of stromal PGE2-EP3 signaling in tumor progression has also been investigated, which may involve this compound. researchgate.net

Excitotoxicity Models

Excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate (B1630785), plays a significant role in acute brain injury, including stroke. In vitro and in vivo excitotoxicity models are used to study this phenomenon.

Studies using glutamate-induced excitotoxicity models in cultured rat and mouse hippocampal slices have shown that this compound, as an EP3 receptor antagonist, attenuated glutamate-induced excitotoxicity in CA1 neurons. nih.govnih.gov Conversely, the EP3 receptor agonist ONO-AE-248 augmented this excitotoxicity. nih.govnih.gov These findings suggest a role for EP3 receptors in mediating excitotoxic neuronal damage.

Table 2: Effects of this compound in Excitotoxicity Models

| Model Type | Species | Treatment | Key Findings | Citation |

| Glutamate-induced excitotoxicity (hippocampal slices) | Rat and Mouse | This compound (EP3 antagonist) | Attenuated glutamate-induced excitotoxicity in CA1 neurons. | nih.govnih.gov |

| Glutamate-induced excitotoxicity (hippocampal slices) | Rat and Mouse | ONO-AE-248 (EP3 agonist) | Augmented glutamate-induced excitotoxicity in CA1 neurons. | nih.govnih.gov |

Pain and Nociception Models

Pain and nociception models in rodents are used to study the mechanisms of pain sensation and to evaluate the efficacy of potential analgesic compounds. These models involve inducing pain through various stimuli (thermal, mechanical, chemical) or creating conditions of inflammatory or neuropathic pain. downstate.edu

While the search results mention the involvement of neuronal prostaglandin E2 receptor subtype EP3 in mediating antinociception during inflammation and the use of an EP3 agonist (ONO-AE-248) in awake rats to study pain-related behavior, direct evidence of this compound being tested in standard pain and nociception models is not explicitly detailed in the provided snippets. pnas.org The focus in the provided context regarding pain relates more to the role of EP3 receptors in general and the use of EP3 agonists in specific contexts like bladder function. pnas.orgresearchgate.net

Epilepsy/Seizure Models (e.g., PTZ-induced seizures)

Epilepsy and seizure models, such as the pentylenetetrazole (PTZ)-induced seizure model, are used to study the mechanisms of seizures and to test the anticonvulsant properties of compounds. PTZ is a chemoconvulsant that induces seizures in rodents.

Systemic administration of this compound, an EP3 receptor antagonist, has been shown to attenuate PTZ-induced seizures in mice. nih.govrcsi.comresearchgate.netgrafiati.comnih.gov Specifically, this compound increased the latency to myoclonic jerks and generalized seizures and decreased the total time spent in generalized seizures. nih.govrcsi.com In contrast, the systemic administration of the EP3 agonist ONO-AE-248 potentiated PTZ-induced seizures. nih.govrcsi.comresearchgate.netnih.gov Co-administration of the EP3 agonist with this compound nullified the anticonvulsant effects of the antagonist. nih.govresearchgate.net this compound also prevented the PTZ-induced decrease in Na+, K+-ATPase activity in the cerebral cortex and hippocampus, an enzyme crucial for maintaining neuronal ionic equilibrium. nih.govresearchgate.netnih.gov

Table 3: Effects of this compound in PTZ-induced Seizure Models

| Model Type | Species | Treatment | Key Findings | Citation |

| PTZ-induced seizures | Mice | This compound (EP3 antagonist) | Attenuated seizures; increased latency to myoclonic jerks and generalized seizures; decreased time in generalized seizures; prevented PTZ-induced decrease in Na+, K+-ATPase activity. | nih.govrcsi.comresearchgate.netgrafiati.comnih.gov |

| PTZ-induced seizures | Mice | ONO-AE-248 (EP3 agonist) | Potentiated seizures. | nih.govrcsi.comresearchgate.netnih.gov |

Genetic Ablation (Knockout Mice) in Conjunction with Pharmacological Inhibition

Utilizing genetic ablation (knockout mice) in conjunction with pharmacological inhibition allows researchers to investigate the specific role of a gene or protein (in this case, the EP3 receptor or related enzymes like mPGES-1) and how a compound's effects are mediated through that target.

Studies have combined the use of this compound with mice deficient in microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in PGE2 production. In a glutamate-induced excitotoxicity model using hippocampal slices, this compound attenuated excitotoxicity in wild-type mice but did not provide further attenuation in mPGES-1 knockout mice, which already showed less excitotoxicity. nih.govnih.gov This suggests that the protective effect of this compound against excitotoxicity is mediated through the mPGES-1/PGE2/EP3 pathway. nih.govnih.govresearchgate.net

Genetic ablation of the EP3 receptor itself has also been studied in cerebral ischemia models. While one study found no difference in infarction at 24 hours in EP3-deficient mice after MCAO, another indicated that genetic ablation of the EP3 receptor decreased infarct volumes and neurological deficits at 2 days post-ischemia-reperfusion. nih.govresearchgate.net This, combined with the pharmacological inhibition data using this compound, supports the role of EP3 receptors in mediating ischemic injury. nih.gov

Table 4: this compound in Conjunction with Genetic Ablation

| Genetic Model | Pharmacological Treatment | Disease Model | Key Findings | Citation |

| mPGES-1 knockout | This compound | Glutamate excitotoxicity (slices) | This compound attenuated excitotoxicity in WT but not mPGES-1 KO mice; mPGES-1 KO mice had less excitotoxicity than WT. | nih.govnih.gov |

| mPGES-1 knockout | This compound | Transient focal ischemia | This compound reduced injury in WT but not mPGES-1 KO mice; mPGES-1 KO mice showed less injury than WT. | nih.govnih.govnih.gov |

| EP3 receptor knockout | N/A | Transient MCAO | Decreased infarct volume and neurological deficits (at 2 days post-ischemia in one study; no difference at 24 hours in another). | nih.govresearchgate.net |

Future Directions and Remaining Research Questions for Ono Ae3 240

Elucidating Nuances of EP3 Isoform-Specific Activities

The EP3 receptor is known to exist in multiple isoforms generated by alternative mRNA splicing, which can exhibit different C-terminal domains and distinct coupling to intracellular signaling pathways, including coupling to Gi proteins. guidetopharmacology.orgdovepress.com While ONO-AE3-240 has been characterized as a selective EP3 antagonist, the nuances of its activity across these different isoforms require further detailed investigation. Studies have indicated that mouse EP3 isoforms show similar ligand binding properties but differ in their signal transduction capabilities. guidetopharmacology.org Furthermore, EP3 receptor isoforms are differentially expressed in specific cell subpopulations and can couple to unique G-proteins depending on the cell type. dovepress.com Future research should aim to precisely determine the binding affinity and functional antagonism of this compound for each identified human and relevant animal EP3 isoform. Understanding these isoform-specific interactions is crucial because different isoforms may mediate distinct physiological or pathological processes. Elucidating these nuances will help to predict and interpret the effects of this compound in complex biological systems and disease states, potentially revealing specific conditions where targeting a particular EP3 isoform is most beneficial.

Further Delineation of Cell-Type Specific Effects in Complex Tissues

Preclinical studies have explored the effects of this compound in various contexts, including cancer cells dovepress.commdpi.commdpi.com, neuronal tissue nih.govresearchgate.netnih.govpnas.org, and vascular cells semanticscholar.org. However, a comprehensive understanding of how this compound modulates EP3 receptor activity in a cell-type specific manner within complex tissues and organs is still developing. The differential expression of EP3 isoforms in various cell types dovepress.com further complicates this picture. For instance, studies have shown differential responses to EP3 antagonism in different breast cancer cell lines dovepress.com and distinct roles for EP1 and EP3 in specific vascular cell functions semanticscholar.org. Future research should employ advanced techniques, such as single-cell transcriptomics and proteomics, combined with spatially resolved methods, to map the precise expression patterns of EP3 receptor isoforms and the downstream signaling cascades activated or inhibited by this compound in relevant tissues. This will provide a more detailed understanding of how this compound exerts its effects in heterogeneous cellular environments and help to identify the key cell populations responsible for mediating its therapeutic or potential off-target effects.

Development of Advanced Analogues with Enhanced Selectivity or Potency

While this compound is recognized as a selective EP3 antagonist wikipedia.orgnih.gov, the ongoing development of subtype-selective prostanoid receptor modulators is a significant area of drug discovery research. islandarchives.caaacrjournals.org The existence of other EP3 antagonists guidetopharmacology.orgdovepress.comnih.govwikipedia.orgaginganddisease.orgnih.gov suggests that there is continued interest in targeting this receptor. Future directions could involve the rational design and synthesis of novel this compound analogues. The goal would be to potentially enhance its selectivity for specific EP3 isoforms, improve its potency, optimize its pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), or reduce potential interactions with other targets. Research into the structural features that confer subtype selectivity to EP receptor modulators islandarchives.ca can inform the design of these advanced analogues. Developing compounds with improved pharmacological profiles could lead to more effective and safer therapeutic agents.

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

Preclinical research has suggested potential therapeutic applications for EP3 antagonists, including this compound, in conditions such as cerebral small vessel disease aginganddisease.org, thrombosis wikipedia.org, various cancers dovepress.commdpi.commdpi.comnih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.net, and epilepsy nih.govresearchgate.netresearchgate.net. Further rigorous preclinical investigations are necessary to fully explore and validate these potential therapeutic indications. aginganddisease.org This includes conducting comprehensive studies in relevant animal models to assess efficacy, determine optimal dosing strategies for preclinical testing, and understand the underlying mechanisms of action in the context of each specific disease. For example, the promising findings in medulloblastoma nih.gov and oral squamous cell carcinoma dovepress.commdpi.commdpi.com warrant further investigation into the specific tumor-promoting pathways mediated by EP3 in these cancers and how this compound disrupts them. Similarly, the observed effects in seizure models nih.govresearchgate.net suggest a need to further delineate the role of EP3 in neuronal excitability and the potential of this compound as an anticonvulsant.

Integration with Multi-Omics Approaches (e.g., deeper metabolomics, proteomics) to Understand Global Biological Impact

To gain a more holistic understanding of the biological impact of this compound, future research should integrate multi-omics approaches. While current research often focuses on specific pathways or cellular responses, technologies such as transcriptomics, proteomics, and metabolomics can provide a broader view of the molecular changes induced by EP3 antagonism. ega-archive.orgnih.govfrontiersin.orgembopress.orgega-archive.org Applying these approaches in preclinical models treated with this compound can help to identify novel pathways and biological processes influenced by EP3 signaling that may not have been previously considered. This could reveal unexpected effects, identify biomarkers of response or resistance, and provide a more complete picture of how this compound modulates cellular and tissue function. Single-cell multi-omics would be particularly valuable for understanding cell-type specific responses at an unprecedented level of detail. frontiersin.orgega-archive.org

Q & A

Q. What is the primary mechanism of action of Ono-AE3-240 in modulating EP3 receptor activity, and how does this inform experimental design in neurological studies?

this compound is a selective EP3 receptor antagonist that blocks prostaglandin E2 (PGE2)-mediated signaling. Its mechanism involves competitive inhibition of EP3 receptors, which are G-protein coupled receptors linked to intracellular calcium mobilization and cyclic AMP suppression. For experimental design, researchers should predefine administration routes (e.g., subcutaneous [s.c.] or intraperitoneal [i.p.]) and validate receptor specificity using EP3 agonists (e.g., ONO-AE-248) as controls. Dose-response curves should be established using published IC₅₀ values and prior protocols (e.g., 10 µg/kg s.c. in PTZ-induced seizure models) .

Q. What are the standard in vivo models for evaluating this compound’s efficacy in seizure or neuroprotection studies?

Common models include:

- Pentylenetetrazole (PTZ)-induced seizures : Measures latency to clonic/generalized seizures, with this compound increasing seizure thresholds via EP3 antagonism .

- Middle Cerebral Artery (MCA) occlusion-reperfusion : Assesses cortical infarct volume reduction, requiring timed drug administration (e.g., 3 mg/kg i.p. at 2, 8, and 14 hours post-occlusion) .

- Ex vivo brain slice cultures : Evaluates glutamate-induced excitotoxicity, with PGE2 levels quantified via ELISA to confirm target engagement .

Q. How do researchers determine optimal dosing and administration routes for this compound across species?

Dosing is extrapolated from murine studies (e.g., 10 µg/kg s.c. in mice) and adjusted for pharmacokinetic differences (e.g., metabolic rate, blood-brain barrier penetration). Route selection (s.c. vs. i.p.) depends on bioavailability goals and model-specific requirements. Cross-species validation should include plasma half-life assays and receptor occupancy studies .

Advanced Research Questions

Q. How do experimental outcomes vary when using this compound in different seizure models (e.g., PTZ vs. MCA occlusion-reperfusion), and what methodological adjustments are needed?

In PTZ models, this compound increases seizure latency by modulating neuronal excitability, while in MCA models, it reduces cortical infarct volume via anti-inflammatory pathways. Methodologically, PTZ studies require EEG monitoring for seizure severity grading, whereas MCA models demand MRI or TTC staining for infarct quantification. Contradictions arise from tissue-specific EP3 receptor distribution (e.g., striatal vs. cortical regions), necessitating region-specific immunohistochemistry .

Q. What are the implications of contradictory findings regarding this compound’s neuroprotective effects in EP3 receptor knockout (KO) models?

In mPGES-1 KO slices, this compound fails to attenuate excitotoxicity, suggesting its efficacy depends on endogenous PGE2 production. This highlights the need for conditional KO models and co-administration with PGE2 synthesis inhibitors (e.g., COX-2 blockers) to isolate receptor-specific effects. Researchers must report null results transparently and validate findings across multiple genetic backgrounds .

Q. How can researchers address variability in this compound’s efficacy when combined with other prostaglandin receptor antagonists (e.g., EP1 antagonists)?

Synergistic effects are observed with EP1 antagonists (e.g., ONO-8713) in reducing HIF-1α accumulation. To mitigate variability, use factorial experimental designs and statistical methods (e.g., two-way ANOVA) to test interactions. Dose matrices should explore additive vs. synergistic effects, with controls for off-target interactions .

Methodological Guidance

Q. What protocols ensure reproducibility when using this compound in multi-center studies?

- Standardize drug preparation (e.g., solvent: saline with ultrasonication for solubility ).

- Pre-register protocols (e.g., ClinicalTrials.gov for preclinical trials).

- Share raw data (e.g., seizure latency times, infarct volumes) via repositories like Figshare.

- Adhere to ARRIVE guidelines for animal reporting .

Q. How should researchers validate this compound’s receptor specificity in novel experimental systems?

Q. What statistical approaches are recommended for analyzing non-normal data in this compound studies (e.g., seizure latency times)?

Non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) are suitable for skewed data. For survival analysis (e.g., time-to-seizure), use Kaplan-Meier curves with log-rank tests. Report effect sizes (e.g., Hedges’ g) to contextualize clinical relevance .

Q. How can researchers integrate this compound findings with multi-omics datasets (e.g., transcriptomics/proteomics) to identify downstream pathways?

Pair drug treatment with RNA-seq to identify EP3-regulated genes (e.g., VEGF, HIF-1α targets). Use pathway enrichment tools (e.g., DAVID, GSEA) and validate candidates via qRT-PCR (e.g., VEGF mRNA levels in HASMCs/HUVECs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.